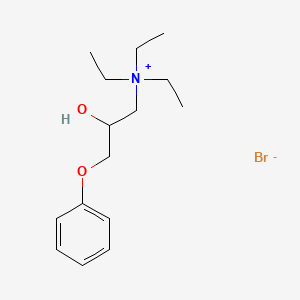![molecular formula C12H15NOSi B12568071 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile CAS No. 182058-00-0](/img/structure/B12568071.png)
4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile: is an organic compound with the molecular formula C12H15NOSi . It is a derivative of benzonitrile, where the nitrile group is substituted with a trimethylsilyloxyethenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile typically involves the reaction of benzonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to introduce the ethenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyloxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions, including the formation of polymers and advanced materials.
Biology: In biological research, this compound can be used as a probe or a reagent to study biochemical pathways and interactions. Its unique structure allows it to interact with specific biological targets, making it useful in the development of new drugs and therapeutic agents.
Medicine: In medicine, derivatives of this compound may be explored for their potential pharmacological properties. Research into its effects on different biological systems can lead to the discovery of new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of high-performance products.
Mécanisme D'action
The mechanism of action of 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile involves its interaction with specific molecular targets. The trimethylsilyloxy group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethenyl group can undergo addition reactions, forming new bonds with other molecules. The nitrile group can interact with nucleophiles, leading to the formation of new derivatives.
Comparaison Avec Des Composés Similaires
- 1-Phenyl-1-trimethylsiloxyethylene
- α-(Trimethylsiloxy)styrene
- Trimethyl [ (1-phenylvinyl)oxy]silane
Comparison: Compared to similar compounds, 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile has a unique combination of functional groups that confer distinct reactivity and stability. The presence of the nitrile group adds an additional site for chemical modification, making it more versatile in synthetic applications. Its trimethylsilyloxy group enhances its stability, while the ethenyl group provides a site for further functionalization.
Propriétés
Numéro CAS |
182058-00-0 |
|---|---|
Formule moléculaire |
C12H15NOSi |
Poids moléculaire |
217.34 g/mol |
Nom IUPAC |
4-(1-trimethylsilyloxyethenyl)benzonitrile |
InChI |
InChI=1S/C12H15NOSi/c1-10(14-15(2,3)4)12-7-5-11(9-13)6-8-12/h5-8H,1H2,2-4H3 |
Clé InChI |
WHNMTWGRBKVONV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)
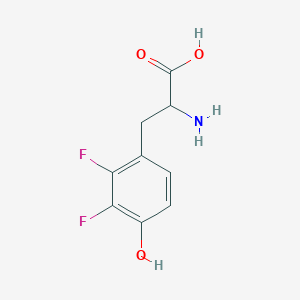
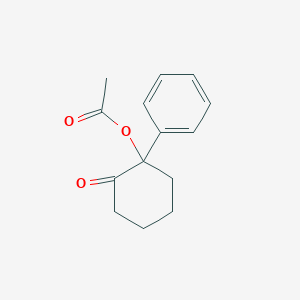


![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
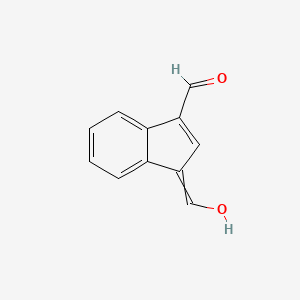
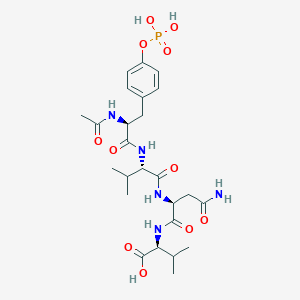
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)
![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
